molecular formula C12H14N2O2 B1291659 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol CAS No. 1251268-90-2

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B1291659
CAS No.: 1251268-90-2
M. Wt: 218.25 g/mol
InChI Key: JQIFTSYHCMTUAV-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol is an organic compound that features a benzo[d]oxazole ring fused to a pyrrolidine ring, with a methanol group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane.

    Coupling of the Two Rings: The benzo[d]oxazole and pyrrolidine rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol
  • (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanol
  • (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)ethanol

Uniqueness

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol is unique due to the specific arrangement of its functional groups and the presence of both the benzo[d]oxazole and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFTSYHCMTUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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